molecular formula C12H12O3 B8169066 Methyl 2-ethoxy-5-ethynylbenzoate

Methyl 2-ethoxy-5-ethynylbenzoate

Cat. No.: B8169066
M. Wt: 204.22 g/mol
InChI Key: IWBWNXXDIGZQCY-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-ethynylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethoxy group at the ortho (2nd) position and an ethynyl (acetylene) group at the meta (5th) position.

Properties

IUPAC Name

methyl 2-ethoxy-5-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-4-9-6-7-11(15-5-2)10(8-9)12(13)14-3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWNXXDIGZQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-5-ethynylbenzoate typically involves the esterification of 2-ethoxy-5-ethynylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include 2-ethoxy-5-ethynylbenzoic acid or 2-ethoxy-5-ethynylbenzaldehyde.

    Reduction: The major product is Methyl 2-ethoxy-5-ethylbenzoate.

    Substitution: The major products depend on the substituent introduced, such as Methyl 2-ethoxy-5-chlorobenzoate or Methyl 2-ethoxy-5-aminobenzoate.

Scientific Research Applications

Methyl 2-ethoxy-5-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-5-ethynylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The ethynyl group can participate in covalent bonding with target molecules, while the ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike ethenyl (in ) or methyl (in ) groups.
  • Ortho-substituted esters (e.g., ethoxy, methoxy, hydroxyl) exhibit steric hindrance, influencing reaction kinetics compared to para-substituted analogs .

Physical Properties: Ethoxy vs. Hydroxyl vs. Ethynyl: Ethyl 2-hydroxy-5-methylbenzoate has higher polarity due to the hydroxyl group, improving ethanol solubility, whereas the ethynyl group may reduce solubility in polar solvents.

Applications :

  • Food/Pharma : Ethyl 2-methoxybenzoate is JECFA-compliant for food additives , while hydroxyl-containing analogs (e.g., Ethyl 2-hydroxy-5-methylbenzoate) are used in salicylate-derived drugs .
  • Polymer Chemistry : Ethenyl (in ) and ethynyl groups facilitate polymerization via radical or click chemistry pathways.

Research Findings and Implications

Synthetic Utility :

  • The ethynyl group’s triple bond offers a handle for modular synthesis (e.g., coupling with azides), a feature absent in ethenyl or chloro-substituted analogs .
  • Ortho-substitution patterns (e.g., ethoxy at position 2) may hinder crystallization, as seen in methyl salicylate derivatives .

Spectroscopic Characterization :

  • IR and NMR data for Ethyl 2-methoxybenzoate suggest that the target compound’s ethynyl group would produce distinct signals (e.g., ~2100 cm⁻¹ for C≡C stretch in IR; sharp singlet for acetylenic protons in ¹H NMR).

Stability and Handling :

  • Acetyloxy-substituted esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas ethynyl groups may require inert storage to prevent oxidation.

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